Cas no 2138183-69-2 (Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-)

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 化学的及び物理的性質
名前と識別子
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- Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-
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- インチ: 1S/C10H11F2N/c1-10(2)9(13-10)7-4-3-6(11)5-8(7)12/h3-5,9,13H,1-2H3
- InChIKey: GPTURGFDYJDRFC-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(F)C=C2F)C1(C)C
Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372554-2.5g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 2.5g |
$4566.0 | 2023-03-02 | ||
Enamine | EN300-372554-5.0g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 5.0g |
$6757.0 | 2023-03-02 | ||
Enamine | EN300-372554-1.0g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-372554-10.0g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 10.0g |
$10018.0 | 2023-03-02 | ||
Enamine | EN300-372554-0.05g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 0.05g |
$1957.0 | 2023-03-02 | ||
Enamine | EN300-372554-0.1g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 0.1g |
$2050.0 | 2023-03-02 | ||
Enamine | EN300-372554-0.25g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 0.25g |
$2143.0 | 2023-03-02 | ||
Enamine | EN300-372554-0.5g |
3-(2,4-difluorophenyl)-2,2-dimethylaziridine |
2138183-69-2 | 0.5g |
$2236.0 | 2023-03-02 |
Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-に関する追加情報
Aziridine, 3-(2,4-Difluorophenyl)-2,2-Dimethyl-: A Comprehensive Overview
Aziridine, a three-membered ring heterocyclic compound with one nitrogen atom, has been a subject of interest in organic chemistry due to its unique properties and applications. Among various aziridine derivatives, 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine (CAS No. 2138183-69-2) stands out for its specific structural features and potential uses in diverse fields. This compound is characterized by a substituted aziridine ring with a 3-(2,4-difluorophenyl) group and two methyl substituents at the 2-position of the ring.
The synthesis of 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine involves several steps that highlight the versatility of aziridine chemistry. Typically, the synthesis begins with the preparation of an appropriate precursor, such as a substituted alkyne or alkene, which undergoes cyclization to form the aziridine ring. The substitution pattern on the aromatic ring (in this case, 2,4-difluorophenyl) plays a crucial role in determining the reactivity and stability of the compound. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of aziridine production.
Aziridines are known for their reactivity due to the strained three-membered ring structure. This makes them valuable intermediates in organic synthesis and drug discovery. The presence of electron-withdrawing groups like fluorine atoms on the aromatic ring in 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine further modulates its electronic properties, making it suitable for various applications. For instance, this compound has been investigated as a potential building block in medicinal chemistry for designing bioactive molecules targeting specific biological pathways.
In recent years, there has been growing interest in understanding the pharmacokinetic and pharmacodynamic properties of aziridine derivatives like 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine. Studies have shown that these compounds exhibit promising activity in preclinical models for diseases such as cancer and inflammation. The methyl substituents at the 2-position of the aziridine ring contribute to increased lipophilicity and improved bioavailability of the compound.
The application of computational chemistry tools has significantly advanced our understanding of aziridines. Molecular modeling studies have provided insights into the conformational flexibility and binding interactions of 3-(2,4-difluorophenyl)-aziridine derivatives with target proteins. These findings have guided the design of more potent and selective drug candidates.
In addition to its role in drug discovery, aziridines are also being explored in materials science for their potential use as precursors in polymer synthesis or as components in advanced materials. The unique electronic properties of 3-(difluorophenyl)-aziridines make them candidates for applications in optoelectronic devices or sensors.
The environmental impact and sustainability aspects of synthesizing compounds like CAS No. 2138183-69-2 are increasingly being considered by researchers. Green chemistry approaches are being developed to minimize waste and reduce energy consumption during their production processes.
In conclusion, Aziridine, particularly its derivative CAS No. 2138183-69-
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